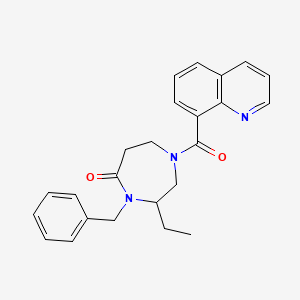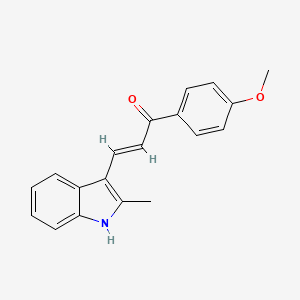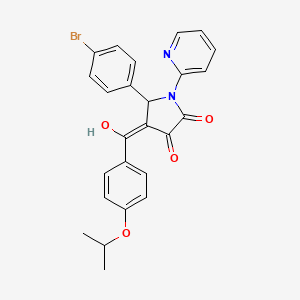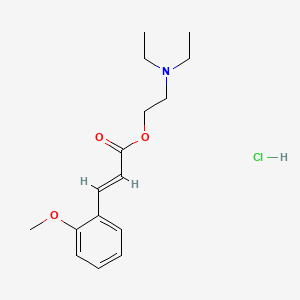![molecular formula C19H24BrClN2O2 B5328362 N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride, also known as BPAMC, is a chemical compound that has been studied for its potential use in scientific research. BPAMC belongs to a class of compounds known as arylcyclohexylamines, which have been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride acts as an NMDA receptor antagonist, meaning that it blocks the activity of the NMDA receptor. This mechanism of action has been shown to have a range of effects on neuronal function, including changes in synaptic plasticity and alterations in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in synaptic plasticity, alterations in neurotransmitter release, and changes in neuronal excitability. These effects are thought to be related to the compound's activity at the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride has several advantages as a tool for scientific research, including its specificity for the NMDA receptor and its ability to modulate neuronal function. However, there are also limitations to the use of this compound in lab experiments, including the potential for off-target effects and the need for careful dosing and administration protocols.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride and related compounds. These include further studies on the compound's mechanism of action, investigations into its potential therapeutic uses, and the development of more specific and selective NMDA receptor antagonists. Additionally, there may be potential for the use of this compound in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in detail in several scientific publications, including a study by K. A. Jacobson et al. (2009).
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. In particular, this compound has been shown to have activity at the NMDA receptor, a type of glutamate receptor that is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2.ClH/c1-23-18-10-15(12-22-16-6-2-3-7-16)9-17(20)19(18)24-13-14-5-4-8-21-11-14;/h4-5,8-11,16,22H,2-3,6-7,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSRIIEMDAMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)

![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)